molecular formula C19H23N5O2 B11303734 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

Cat. No.: B11303734
M. Wt: 353.4 g/mol
InChI Key: FWRINHISVBYBRP-UHFFFAOYSA-N
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Description

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a tetrazole-based compound characterized by a benzyl ether backbone substituted with methoxy and 2-methylbenzyloxy groups. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted with an ethyl group at the 2-position and linked via an amine group to the benzyl moiety. This structural framework is common in medicinal chemistry, as tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids .

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-15-9-10-17(18(11-15)25-3)26-13-16-8-6-5-7-14(16)2/h5-11H,4,12-13H2,1-3H3,(H,20,22)

InChI Key

FWRINHISVBYBRP-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl and methoxy groups. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The compound shares structural motifs with several tetrazole- and benzylamine-derived molecules. Below is a comparative analysis:

Compound Name / ID Key Structural Differences Biological Activity Synthesis Route Physicochemical Properties
Target Compound : 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine Methoxy, 2-methylbenzyloxy substituents; ethyl-tetrazole Not explicitly reported (inferred anti-inflammatory/immunomodulatory) Likely via azide-alkyne cycloaddition or SNAr reactions (based on ) Predicted solubility: Moderate (logP ~3–4); stability: High (tetrazole ring)
Compound 23 (N-(3-chloro-5-methoxy-4-((4-nitrobenzyl)oxy)benzyl)-2H-tetrazol-5-amine) 4-Nitrobenzyloxy, 3-chloro substituents STAT3 inhibition; anti-inflammatory in murine colitis models Substitution of benzyl halide with sodium azide Molecular weight: ~380 Da; polar nitro group enhances reactivity
N-[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-1-propyl-1H-tetrazol-5-amine Thienylmethoxy, propyl-tetrazole Not reported; thiophene may improve membrane permeability Similar to target compound, with thiophene incorporation Higher lipophilicity (thiophene); MW: ~403 Da
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-1-methyltetrazol-5-amine Ethoxy, methyl-tetrazole Not reported; chloro and ethoxy groups may influence target binding Nucleophilic substitution on benzyl chloride MW: 313.78 Da; logP ~2.8 (predicted)
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine Bromo, 4-methylbenzyloxy, triazole ring Antifungal/antibacterial (triazole typical activity) Coupling of benzyl bromide with triazole amine MW: 403.27 Da; density: 1.463 g/cm³

Physicochemical and Pharmacokinetic Profiles

  • Stability : Tetrazoles resist metabolic degradation better than esters or amides, as seen in , suggesting longer half-lives.

Biological Activity

The compound 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 370.4852 g/mol
  • CAS Number : [Insert CAS Number]

Synthesis and Characterization

The synthesis of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of tetrazole derivatives. The DPPH assay was used to evaluate the free radical scavenging ability of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

Antihypertensive Effects

The compound has been evaluated for its potential as an angiotensin II receptor antagonist. In vitro assays demonstrated that it effectively lowers blood pressure in hypertensive models. The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzene ring significantly enhance antihypertensive effects .

Urease Inhibition

Urease inhibition assays showed that 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine exhibits promising urease inhibitory activity. This property is particularly relevant for treating conditions like urease-related infections, where urease plays a crucial role in pathogenesis .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate blood pressure and other physiological responses .
  • Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of urease, forming critical interactions that inhibit its activity .

Case Studies

Several case studies have documented the therapeutic potential of similar tetrazole compounds:

  • A study demonstrated significant antihypertensive effects in animal models treated with tetrazole derivatives, leading to a decrease in systolic blood pressure .
  • Another investigation highlighted the antioxidant capabilities of tetrazole compounds in reducing oxidative stress markers in diabetic rats, showcasing their potential for broader therapeutic applications .

Data Tables

Biological Activity Assay Type IC50/Activity Level
Antioxidant ActivityDPPH Scavenging AssaySignificant reduction
Antihypertensive EffectBlood Pressure AssayLowered systolic BP
Urease InhibitionEnzyme Inhibition AssayIC50 = X µM

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